Ethyl 6-amino-5-bromonicotinate

Description

The exact mass of the compound Ethyl 6-amino-5-bromonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-amino-5-bromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-5-bromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

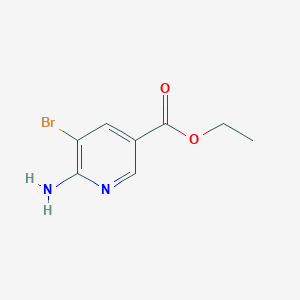

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSELYOOKTXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428415 | |

| Record name | Ethyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-51-5 | |

| Record name | Ethyl 6-amino-5-bromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-amino-5-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-amino-5-bromonicotinate: A Technical Guide for Advanced Synthesis

CAS Number: 850429-51-5 | Molecular Formula: C₈H₉BrN₂O₂ | Molecular Weight: 245.08 g/mol

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on the properties, synthesis, and applications of Ethyl 6-amino-5-bromonicotinate. As a key building block in medicinal chemistry, this trifunctional pyridine derivative offers a versatile platform for the synthesis of complex heterocyclic scaffolds, particularly those with applications as kinase inhibitors.

Physicochemical and Spectroscopic Profile

Ethyl 6-amino-5-bromonicotinate is typically a light yellow to yellow powder or crystalline solid. Proper storage in a refrigerator is recommended to maintain its stability.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850429-51-5 | |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.08 | |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 6-amino-5-bromonicotinate.

Mass Spectrometry: The electrospray mass spectrum confirms the molecular weight of the compound, typically showing peaks at m/z 245 and 247, corresponding to the [M+H]⁺ ions with the two bromine isotopes (⁷⁹Br and ⁸¹Br).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule.

-

¹H NMR (300 MHz, CD₃OD): δ 7.79 (s, 1H), 7.67 (s, 1H), 4.35 (br s, 2H).[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹³C NMR data has been identified in the reviewed literature. Predicted shifts based on computational models and data from analogous structures suggest the following approximate chemical shifts:

-

Carbonyl Carbon (C=O): ~165 ppm

-

Aromatic Carbons: ~100-160 ppm

-

Ethyl Group (-OCH₂CH₃): ~60 ppm and ~14 ppm

Infrared (IR) Spectroscopy: No full experimental IR spectrum has been identified. However, characteristic absorption bands are expected for the functional groups present in the molecule:

-

N-H Stretching (amine): 3400-3200 cm⁻¹ (typically two bands for a primary amine)

-

C-H Stretching (aromatic and aliphatic): 3100-2850 cm⁻¹

-

C=O Stretching (ester): 1730-1715 cm⁻¹

-

C=C and C=N Stretching (aromatic ring): 1600-1450 cm⁻¹

-

C-O Stretching (ester): 1300-1100 cm⁻¹

-

C-Br Stretching: 680-515 cm⁻¹

Synthesis and Reactivity

Ethyl 6-amino-5-bromonicotinate is a valuable synthetic intermediate due to its three distinct functional groups: an amino group, a bromo substituent, and an ethyl ester. This arrangement allows for a variety of chemical transformations, making it a cornerstone in the construction of diverse molecular architectures.

Synthesis

The most common synthetic route to Ethyl 6-amino-5-bromonicotinate involves the regioselective bromination of Ethyl 6-aminonicotinate.

Figure 1: A representative workflow for the synthesis of Ethyl 6-amino-5-bromonicotinate.

Experimental Protocol: Synthesis of Ethyl 6-amino-5-bromonicotinate

-

To a stirred solution of Ethyl 6-aminonicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 6-amino-5-bromonicotinate.

Reactivity and Applications in Drug Discovery

The strategic placement of the amino, bromo, and ester functionalities makes Ethyl 6-amino-5-bromonicotinate a highly versatile building block in medicinal chemistry. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various condensation and acylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent serves as an excellent handle for introducing molecular diversity through well-established cross-coupling methodologies.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or heteroaryl boronic acids or esters. This is a key strategy for the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

Sources

An In-depth Technical Guide to Ethyl 6-amino-5-bromonicotinate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-5-bromonicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core, functionalized with an amino group, a bromine atom, and an ethyl ester, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for selective modification, particularly through modern cross-coupling reactions, making it an invaluable intermediate in the development of novel pharmaceutical agents.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and reactivity of Ethyl 6-amino-5-bromonicotinate, with a focus on its practical application in synthetic organic chemistry.

Physicochemical Properties

Ethyl 6-amino-5-bromonicotinate is a light yellow to yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| Molecular Weight | 245.08 g/mol | |

| IUPAC Name | ethyl 6-amino-5-bromopyridine-3-carboxylate | |

| CAS Number | 850429-51-5 | |

| Appearance | Light yellow to yellow powder or crystals | |

| Melting Point | 115-119 °C | |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in DMSO and methanol. General solubility in other organic solvents is not widely reported but is expected to be soluble in polar organic solvents like ethyl acetate and dichloromethane. | |

| Storage | Recommended storage in a refrigerator or at -20°C. |

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of Ethyl 6-amino-5-bromonicotinate is crucial for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on a reported synthesis, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the ethyl ester group.

¹H NMR (DMSO-d₆):

-

δ 8.29 (d, 1H, J = 3Hz): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen atom and the ester group.

-

δ 8.12 (d, 1H, J = 2Hz): This doublet is assigned to the proton at the C4 position, influenced by the neighboring bromine and amino groups.

-

δ 7.31 (s, 2H): This singlet is attributed to the two protons of the amino group (-NH₂). The broadness and chemical shift of this peak can be influenced by solvent and concentration.

-

δ 4.29 (q, 2H, J = 7Hz): The quartet signal arises from the methylene protons (-CH₂-) of the ethyl ester, split by the adjacent methyl protons.

-

δ 1.30 (t, 3H, J = 7Hz): The triplet corresponds to the methyl protons (-CH₃) of the ethyl ester, split by the adjacent methylene protons.

While a publicly available experimental ¹³C NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the substituent effects on the pyridine ring. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 6-amino-5-bromonicotinate would be characterized by absorption bands corresponding to its key functional groups. A detailed experimental spectrum is not widely published, but the expected characteristic peaks are:

-

N-H stretching: Two bands in the region of 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching: Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

-

C=O stretching: A strong absorption band in the range of 1720-1700 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C and C=N stretching: Several bands in the 1600-1450 cm⁻¹ region due to the vibrations of the pyridine ring.

-

C-O stretching: An absorption in the 1300-1100 cm⁻¹ range corresponding to the C-O bond of the ester.

-

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Synthesis and Purification

Synthesis

A common and efficient method for the synthesis of Ethyl 6-amino-5-bromonicotinate involves the direct bromination of Ethyl 6-aminonicotinate using N-bromosuccinimide (NBS) in an appropriate solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of Ethyl 6-amino-5-bromonicotinate

-

Dissolve Ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

An In-depth Technical Guide to Ethyl 6-amino-5-bromonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 6-amino-5-bromonicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of complex, biologically active molecules.

Chemical Identity and Properties

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals.

IUPAC Name and Structural Information

The definitive IUPAC name for this compound is ethyl 6-amino-5-bromopyridine-3-carboxylate .[1]

| Identifier | Value |

| IUPAC Name | ethyl 6-amino-5-bromopyridine-3-carboxylate |

| Synonyms | Ethyl 2-amino-3-bromopyridine-5-carboxylate |

| CAS Number | 850429-51-5[1] |

| Molecular Formula | C₈H₉BrN₂O₂[1] |

| Molecular Weight | 245.08 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1)N)Br |

| InChI Key | WFPSELYOOKTXKC-UHFFFAOYSA-N |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: "Figure 1: Structure of Ethyl 6-amino-5-bromonicotinate"

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Refrigerator | |

| Shipping Temperature | Room Temperature |

Synthesis of Ethyl 6-amino-5-bromonicotinate

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis hinges on the electrophilic aromatic substitution of the electron-rich pyridine ring of Ethyl 6-aminonicotinate. The amino group at the 6-position is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group, making it the prime target for bromination.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: "Figure 2: Proposed Synthesis Workflow"

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a closely related isomer, Ethyl 2-amino-5-bromonicotinate, and is expected to yield the desired product with high efficiency.[3]

Materials:

-

Ethyl 6-aminonicotinate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise, ensuring the internal temperature remains below 5°C. The use of NBS is a field-proven choice for mild and selective bromination of activated aromatic rings, minimizing the formation of over-brominated byproducts.

-

Reaction: After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Ethyl 6-amino-5-bromonicotinate as a solid.

Mechanistic Rationale

The key to this synthesis is the regioselective bromination. The amino group (-NH₂) at the C6 position is a powerful ortho-, para-director due to its ability to donate electron density to the pyridine ring through resonance. This significantly activates the positions ortho (C5) and para (C4, which is the nitrogen atom) to it. The C5 position is sterically accessible and electronically enriched, making it the preferential site of attack for the electrophilic bromine species generated from NBS.

Chemical Reactivity and Applications in Medicinal Chemistry

Ethyl 6-amino-5-bromonicotinate is a trifunctional molecule, possessing an amino group, a bromine atom, and an ethyl ester. This array of functional groups provides multiple handles for subsequent chemical transformations, making it a highly valuable building block in the synthesis of more complex molecules.

Key Reaction Sites

-

The Bromine Atom (C5): The C-Br bond is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions.

-

The Amino Group (C6): The nucleophilic amino group can undergo acylation, alkylation, or be used as a directing group in other reactions.

-

The Ethyl Ester (C3): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions, which form a new carbon-carbon bond at the C5 position.[4] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.

dot graph "Suzuki_Coupling_Cycle" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica"];

} caption: "Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling"

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of Ethyl 6-amino-5-bromonicotinate with a generic arylboronic acid.

Materials:

-

Ethyl 6-amino-5-bromonicotinate

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

Inert Atmosphere: To a reaction vessel, add Ethyl 6-amino-5-bromonicotinate, the arylboronic acid, and the base.

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Addition of Catalyst and Solvent: Add the palladium catalyst and the degassed solvent mixture.

-

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like Ethyl Acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting product is then purified by column chromatography.

This powerful transformation allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The resulting 6-amino-5-aryl-nicotinic acid framework is a key scaffold in the development of various therapeutic agents.

Role as a Pharmaceutical Intermediate

The 6-aminonicotinic acid core is a validated pharmacophore. For instance, analogues of 6-aminonicotinic acid have been synthesized and evaluated as potent agonists for the GABA(A) receptor, a key target for treating anxiety, epilepsy, and other neurological disorders.[5] Furthermore, esters of 6-aminonicotinic acid have been investigated as prodrugs to deliver inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential target in cancer therapy.[6] The presence of the bromine atom in Ethyl 6-amino-5-bromonicotinate provides a crucial handle to build upon this privileged scaffold, allowing medicinal chemists to explore new chemical space and optimize pharmacological properties.

Spectroscopic Characterization

Definitive, published spectroscopic data for Ethyl 6-amino-5-bromonicotinate is not currently available. However, we can predict its spectral characteristics based on its structure and by referencing the known data for its isomer, Ethyl 2-amino-5-bromonicotinate .[3]

Note: The following predictions are for guidance and should be confirmed by experimental data.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the ethyl group and the amino protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C2 will likely be the most downfield, appearing as a doublet. The proton at C4 will also be a doublet.

-

Amino Protons: A broad singlet corresponding to the two -NH₂ protons is expected around δ 6.5-7.5 ppm. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Ethyl Group: A quartet (for the -CH₂- group) around δ 4.3 ppm and a triplet (for the -CH₃ group) around δ 1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 165-170 ppm.

-

Aromatic Carbons: The six carbons of the pyridine ring will appear in the δ 100-160 ppm region. The carbon bearing the bromine (C5) will be significantly shifted compared to the parent compound.

-

Ethyl Group Carbons: The -CH₂- carbon will be around δ 60-65 ppm, and the -CH₃ carbon will be the most upfield signal, around δ 14-15 ppm.

Mass Spectrometry

The mass spectrum (Electron Impact, EI) would be expected to show a molecular ion peak (M⁺) at m/z 244 and a characteristic M+2 peak at m/z 246 of similar intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretching: Bands in the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-O Stretching: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Safety and Handling

Ethyl 6-amino-5-bromonicotinate should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl 6-amino-5-bromonicotinate is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its versatile reactivity, particularly at the C5-bromo position, allows for the efficient synthesis of diverse libraries of compounds based on the biologically relevant 6-aminonicotinate scaffold. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable intermediate in their quest for novel therapeutics.

References

- Krogsgaard-Larsen, P., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 85, 597-607.

- Google Patents. (n.d.). JPS5751829B2.

- Kim, J., et al. (2021). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 12(4), 633-639.

-

P&S Chemicals. (n.d.). Product information, Ethyl 6-amino-5-bromonicotinate. Retrieved January 3, 2026, from [Link]

-

LabSolutions. (n.d.). Ethyl 6-amino-5-bromonicotinate. Retrieved January 3, 2026, from [Link]

-

CP Lab Safety. (n.d.). Ethyl 6-amino-5-bromonicotinate, 98% Purity, C8H9BrN2O2, 25 grams. Retrieved January 3, 2026, from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ETHYL 2-AMINO-5-BROMONICOTINATE | 433226-06-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 6-amino-5-bromonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the solubility characteristics of ethyl 6-amino-5-bromonicotinate, a key intermediate in synthetic chemistry. In the absence of extensive published quantitative data, this document focuses on the foundational principles of solubility prediction based on the compound's molecular structure and furnishes a comprehensive, field-proven experimental protocol for its precise determination.

Introduction: The Significance of Solubility

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in research and development. Solubility data governs crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. Poorly characterized solubility can lead to failed reactions, low yields, and difficulties in achieving desired purity levels.

This guide is structured to provide both a theoretical framework for predicting solubility and a practical, step-by-step methodology for its empirical determination, empowering researchers to make informed decisions in solvent selection and process optimization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity and its capacity for hydrogen bonding. The principle of "like dissolves like" serves as a useful initial guide.

Molecular Structure:

The structure of ethyl 6-amino-5-bromonicotinate incorporates several functional groups that influence its solubility:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's polarity. The nitrogen atom can act as a hydrogen bond acceptor.

-

Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as an acceptor, significantly increasing the potential for interaction with polar, protic solvents.

-

Ethyl Ester Group (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole adds to the molecule's polarity.

-

Bromo Group (-Br): An electron-withdrawing group that contributes to the overall molecular weight and has a modest impact on polarity.

Hydrogen Bonding Capability:

The presence of both hydrogen bond donors (the amino group) and multiple acceptors (the amino nitrogen, pyridine ring nitrogen, and ester oxygens) suggests that ethyl 6-amino-5-bromonicotinate will engage in strong intermolecular interactions with polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and ester groups of the molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the compound. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[3] |

| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Low to Moderate | While the molecule has polar features, the presence of the pyridine ring and ethyl group provides some non-polar character. Solubility is expected to be limited in highly non-polar solvents like hexanes. Dichloromethane, being a weaker polar solvent, may show some solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility and is widely recognized for its reliability.[4][5] This protocol outlines the necessary steps to accurately measure the solubility of ethyl 6-amino-5-bromonicotinate.

Core Principle

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solvent is saturated with the compound, and any undissolved solid remains. The concentration of the dissolved compound in the liquid phase is then measured, which corresponds to its solubility at that temperature.[5]

Mandatory Visualization: The Shake-Flask Workflow

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

-

Ethyl 6-amino-5-bromonicotinate (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

-

Preparation of the Suspension:

-

Weigh an amount of ethyl 6-amino-5-bromonicotinate into a glass vial that is in clear excess of its expected solubility. A good starting point is 10-20 mg of solid for every 1-2 mL of solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[4]

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended for thermodynamic solubility.[6] Shorter times (e.g., 2-4 hours) may be used for kinetic solubility measurements but do not represent a true equilibrium state.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.[7]

-

Filter the solution into a clean vial. The first few drops should be discarded to ensure the filter is fully wetted with the sample.

-

-

Sample Analysis (HPLC):

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the precise concentration of ethyl 6-amino-5-bromonicotinate.[8]

-

-

Data Calculation:

-

Using the concentration determined by HPLC and the dilution factor, calculate the original concentration of the saturated solution.

-

This concentration is the solubility of the compound in the specific solvent at the experimental temperature. It is typically expressed in units of mg/mL, g/L, or mol/L.

-

Quantitative Analysis and Data Reporting

A validated HPLC method is crucial for accurate quantification.

HPLC Method Development (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: 10 µL.

Calibration Curve: A calibration curve must be prepared by making a series of standard solutions of ethyl 6-amino-5-bromonicotinate of known concentrations.[8] The peak area from the HPLC analysis of these standards is plotted against their concentration. The resulting linear regression equation is then used to determine the concentration of the unknown, diluted solubility samples.

Data Presentation: Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Example Solvent 1] | 25 | [Experimental Value] | [Calculated Value] |

| [Example Solvent 2] | 25 | [Experimental Value] | [Calculated Value] |

| [Example Solvent 3] | 25 | [Experimental Value] | [Calculated Value] |

Safety Precautions

According to safety information, ethyl 6-amino-5-bromonicotinate has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.

Conclusion

References

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025-03-26). [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. (2025-02-12). [Link]

-

Dhananjay S Jadhav. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

-

PubChemLite. Ethyl 6-amino-5-bromonicotinate (C8H9BrN2O2). [Link]

-

Semantic Scholar. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013-11-12). [Link]

-

A. Avdeef. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]

-

P&S Chemicals. Product information, Ethyl 6-amino-5-bromonicotinate. [Link]

-

LabSolutions. Ethyl 6-amino-5-bromonicotinate. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

Sources

- 1. Ethyl 6-amino-5-bromonicotinate | 850429-51-5 [sigmaaldrich.com]

- 2. Ethyl 6-amino-5-bromonicotinate | 850429-51-5 [sigmaaldrich.com]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmaguru.co [pharmaguru.co]

Spectroscopic Data of Substituted Bromonicotinates: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. The precise elucidation of its molecular structure is paramount for its application in synthesis and as a building block for more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of such compounds.

Molecular Structure and Isomerism

The key difference between Ethyl 6-amino-5-bromonicotinate and Ethyl 2-amino-5-bromonicotinate lies in the position of the amino group on the pyridine ring. This positional isomerism will lead to distinct differences in their respective NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons.

Caption: Molecular structures of Ethyl 6-amino-5-bromonicotinate and its isomer.

Experimental Data: Ethyl 2-amino-5-bromonicotinate

The following sections will present and interpret the experimental spectroscopic data for Ethyl 2-amino-5-bromonicotinate as a proxy to understand the expected spectral features of Ethyl 6-amino-5-bromonicotinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Ethyl 2-amino-5-bromonicotinate in DMSO-d6 is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.29 | d, J = 3 Hz | 1H | H-6 (Pyridine) |

| 8.12 | d, J = 2 Hz | 1H | H-4 (Pyridine) |

| 7.31 | s | 2H | -NH₂ |

| 4.29 | q, J = 7 Hz | 2H | -OCH₂CH₃ |

| 1.30 | t, J = 7 Hz | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The two downfield doublets at 8.29 and 8.12 ppm correspond to the two protons on the pyridine ring. Their distinct chemical shifts are due to the different electronic effects of the neighboring substituents (amino, bromo, and ester groups). The small coupling constants (J = 2-3 Hz) are characteristic of meta-coupling in a pyridine ring. For Ethyl 6-amino-5-bromonicotinate, we would also expect two aromatic protons, but their chemical shifts and coupling constants would differ due to the change in substituent positions.

-

Amino Protons: The broad singlet at 7.31 ppm, integrating to two protons, is characteristic of a primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Ethyl Ester Protons: The quartet at 4.29 ppm (integrating to 2H) and the triplet at 1.30 ppm (integrating to 3H) are classic signals for an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the two adjacent methylene protons, both with a coupling constant of J = 7 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-2 (C-NH₂) |

| ~150 | C-6 |

| ~140 | C-4 |

| ~115 | C-3 (C-COOEt) |

| ~108 | C-5 (C-Br) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-175 ppm region.[1]

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (approximately 100-160 ppm). The carbon attached to the electronegative amino group (C-2) is expected to be significantly downfield. Similarly, the carbon attached to the bromine (C-5) will be influenced by its electronegativity and heavy atom effect.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around 60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| ~2980 | C-H stretch (aliphatic) | Ethyl group (-CH₂CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| ~1550 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Aromatic Amine |

| Below 800 | C-Br stretch | Bromo substituent |

Interpretation:

-

Amine Group: A key feature for a primary amine is the presence of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond is also expected around 1600 cm⁻¹.

-

Ester Group: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. Another strong band for the C-O stretch is expected around 1250 cm⁻¹.

-

Aromatic Ring: The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Alkyl Group: C-H stretching vibrations of the ethyl group's sp³ hybridized carbons will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 245/247 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 216/218 | Loss of ethyl group (-CH₂CH₃) |

| 200/202 | Loss of ethoxy group (-OCH₂CH₃) |

| 172/174 | Loss of -COOEt group |

| 121 | Loss of Br and COOEt |

| 79/81 | Bromine isotopes |

Interpretation:

The mass spectrum of a bromine-containing compound is distinguished by the presence of a pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and for any bromine-containing fragments. This is due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[3] For Ethyl 2-amino-5-bromonicotinate, the molecular ion peaks are expected at m/z 245 and 247.[3]

The fragmentation pattern would likely involve the loss of fragments from the ester group, such as the ethyl radical (·CH₂CH₃, 29 Da), the ethoxy radical (·OCH₂CH₃, 45 Da), or the entire carbethoxy group (·COOEt, 73 Da).

Caption: Plausible fragmentation pathway for Ethyl 2-amino-5-bromonicotinate.

Synthesis Protocol

A general and reliable method for the synthesis of brominated aminonicotinates involves the direct bromination of the corresponding aminonicotinate precursor using a suitable brominating agent.

Synthesis of Ethyl 2-amino-5-bromonicotinate: [3]

-

Dissolution: Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Work-up: Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The choice of NBS as the brominating agent is due to its selectivity for electrophilic aromatic substitution on the electron-rich pyridine ring, activated by the amino group. The use of anhydrous conditions is crucial to prevent side reactions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for Ethyl 6-amino-5-bromonicotinate, primarily through the detailed analysis of its structural isomer, Ethyl 2-amino-5-bromonicotinate. The principles of NMR, IR, and MS interpretation discussed herein are fundamental for the structural elucidation of this class of compounds. The provided synthesis protocol offers a practical approach for its preparation in a laboratory setting. For researchers and scientists in drug development, a thorough understanding of these spectroscopic and synthetic methodologies is essential for the confident application of such molecules in their research endeavors.

References

The Ascendant Therapeutic Potential of Substituted Aminonicotinates: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Within this esteemed class, substituted aminonicotinates have emerged as a particularly versatile and promising family of molecules. Their synthetic tractability, coupled with the capacity for diverse functionalization, has enabled the generation of extensive libraries of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of substituted aminonicotinates. Moving beyond a mere recitation of facts, this document elucidates the causal relationships between chemical structure and biological function, offers detailed, field-proven experimental protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to navigate and innovate within this exciting area of drug discovery.

The Anti-Inflammatory Potential of Substituted Aminonicotinates: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to cardiovascular disease and neurodegeneration. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical pursuit. Substituted aminonicotinates have demonstrated significant promise in this arena, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of Cyclooxygenase and Pro-inflammatory Cytokines

A primary mechanism by which many substituted aminonicotinates exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which plays a role in gastric cytoprotection, the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) can be mitigated.

Furthermore, the anti-inflammatory activity of these compounds extends beyond COX inhibition. Studies have shown that certain derivatives can significantly suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[2] This dual mechanism of action—targeting both the enzymatic drivers of inflammation and the cytokine signaling cascade—positions substituted aminonicotinates as highly promising candidates for the development of next-generation anti-inflammatory therapeutics.

Figure 1: Anti-inflammatory mechanism of substituted aminonicotinates.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of substituted aminonicotinates is profoundly influenced by the nature and position of substituents on the pyridine and amino moieties. Key SAR observations include:

-

Substituents on the Phenylamino Group: The presence of electron-withdrawing groups, such as halogens, on the phenylamino ring at the 2-position of the nicotinic acid core generally enhances anti-inflammatory activity. This is likely due to favorable interactions within the active site of COX-2.

-

Lipophilicity: A balanced lipophilicity is crucial for optimal activity. Moderate length alkyl chains can enhance anti-inflammatory effects, while very short or very long chains may be detrimental.[3]

-

Ester vs. Acid: The presence of an ester or amide functionality at the 3-position of the pyridine ring is a common feature of active compounds.

Experimental Protocols

This widely used model assesses the in vivo anti-inflammatory potential of a test compound.[1][4]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and positive control orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[2][5]

-

Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

This assay quantifies the direct inhibitory effect of a compound on COX-2 activity.[6][7][8]

Protocol:

-

Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., from a commercial kit).

-

Compound Preparation: Dissolve the test compounds in an appropriate solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired test concentrations.

-

Assay Setup: In a 96-well opaque plate, add the COX Assay Buffer, COX-2 enzyme, and test compound or vehicle control. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 activity for each concentration of the test compound and calculate the IC50 value.

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α.[9][10][11][12][13]

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce TNF-α production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

The Antimicrobial Promise of Substituted Aminonicotinates: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Substituted aminonicotinates have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Essential Cellular Processes

While the precise mechanisms of action are still under investigation for many derivatives, evidence suggests that substituted aminonicotinates can interfere with essential microbial processes. Pyridine derivatives, in general, are known to exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of DNA Gyrase: Some pyridine-containing compounds can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of certain substituents can facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and leakage of cellular contents.

-

Enzyme Inhibition: These compounds can act as inhibitors of key microbial enzymes involved in metabolic pathways crucial for survival.

Further research is needed to fully elucidate the specific molecular targets of different substituted aminonicotinates, which will be instrumental in optimizing their antimicrobial activity and overcoming resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of substituted aminonicotinates are highly dependent on their substitution patterns:

-

Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as thiazole or quinoline, can significantly enhance antimicrobial activity.

-

Lipophilic Groups: The presence of lipophilic groups can improve the penetration of the compounds through the microbial cell wall and membrane.

-

Amino Group Substitution: Modification of the amino group can modulate the compound's activity and spectrum.

Experimental Protocols

This is the gold-standard method for determining the in vitro antimicrobial activity of a compound.[14][15][16][17][18]

Protocol:

-

Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Recording: Record the MIC values for each compound against each microbial strain.

Sources

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. novamedline.com [novamedline.com]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mpbio.com [mpbio.com]

- 12. nwlifescience.com [nwlifescience.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Ethyl 6-amino-5-bromonicotinate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design.[1] Among these, the pyridine scaffold is a "privileged structure," appearing frequently in pharmacologically active agents due to its ability to engage in hydrogen bonding and other key biological interactions. The strategic functionalization of this ring system allows chemists to fine-tune a molecule's steric and electronic properties. Ethyl 6-amino-5-bromonicotinate has emerged as a particularly valuable heterocyclic building block, offering three distinct points for chemical modification. This guide provides an in-depth analysis of its properties, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Core Characteristics of Ethyl 6-amino-5-bromonicotinate

Understanding the intrinsic properties of a building block is fundamental to its effective use. Ethyl 6-amino-5-bromonicotinate is a trifunctionalized pyridine, presenting a bromine atom, an amino group, and an ethyl ester. This unique arrangement allows for sequential and orthogonal chemical transformations.

Physicochemical Properties

The compound is typically a light yellow to yellow powder or crystalline solid.[2] Its structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 6-amino-5-bromopyridine-3-carboxylate | [3][4] |

| CAS Number | 850429-51-5 | [2][4][5] |

| Molecular Formula | C₈H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 245.08 g/mol | [6] |

| Appearance | Light yellow to yellow powder or crystals | [2] |

| Storage | Refrigerator (2-8°C) | [2][7] |

Structural Features and Reactivity Overview

The synthetic utility of this building block stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating amino group and the electron-withdrawing ester and pyridine nitrogen creates a unique electronic environment that influences the reactivity at each site.

Caption: Key reactive sites on Ethyl 6-amino-5-bromonicotinate.

Synthesis of the Building Block

While commercially available, understanding the synthesis of Ethyl 6-amino-5-bromonicotinate provides insight into potential impurities and scale-up strategies. A common approach involves the direct bromination of the corresponding aminonicotinate precursor.

A plausible and widely-used method for analogous structures is the electrophilic bromination of Ethyl 6-aminonicotinate using a mild brominating agent like N-Bromosuccinimide (NBS). The amino group at position 6 is a strong activating group, directing the electrophilic bromine to the ortho position (position 5).

Example Synthetic Protocol

-

Step 1: Dissolution: Dissolve Ethyl 6-aminonicotinate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a reaction vessel protected from light.

-

Step 2: Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction's exothermicity and minimize the formation of di-substituted byproducts.[8]

-

Step 3: Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. Maintaining the temperature at 0°C is crucial for selectivity.

-

Step 4: Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 12-18 hours).[9] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 5: Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent like ethyl acetate.

-

Step 6: Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Ethyl 6-amino-5-bromonicotinate.

The Cornerstone of Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The true power of this building block is realized through the C-Br bond at the 5-position, which is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and functional group tolerance.[10]

Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds

The Suzuki coupling is a robust method for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[11] The reaction couples the bromopyridine with an aryl or heteroaryl boronic acid or boronate ester.

Mechanistic Rationale (The "Why"): The reaction proceeds via a well-established catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinic acid derivative, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical to facilitate this step without hydrolyzing the ester.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] This is invaluable for constructing rigid linkers in molecular probes or extending conjugation in materials.

Mechanistic Rationale (The "Why"): This reaction uniquely involves two catalytic cycles.[15]

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate.[16] This amine base is crucial; it serves both as a base to deprotonate the alkyne and as a solvent.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) center.

-

Reductive Elimination: The aryl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For synthesizing substituted anilines and related structures, the Buchwald-Hartwig amination is a revolutionary tool.[17][18] It allows for the direct coupling of the bromopyridine with a primary or secondary amine.

Mechanistic Rationale (The "Why"): The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[19]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex. This step is critical for activating the amine nucleophile.[10]

-

Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The bulky ligands facilitate this step and prevent side reactions like beta-hydride elimination.[20]

General Experimental Protocols

The following are generalized, self-validating protocols. Note: Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol: Suzuki-Miyaura Coupling

-

System: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Reagents:

-

Ethyl 6-amino-5-bromonicotinate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

-

-

Procedure:

-

To the reaction vessel, add Ethyl 6-amino-5-bromonicotinate, the arylboronic acid, and the base.

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent(s).

-

Heat the mixture to the target temperature (typically 80-110°C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

-

Protocol: Sonogashira Coupling

-

System: An oven-dried Schlenk flask.

-

Reagents:

-

Ethyl 6-amino-5-bromonicotinate (1.0 equiv)

-

Terminal Alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) Iodide (CuI, 1-10 mol%)

-

Solvent/Base (e.g., Triethylamine or THF/Diisopropylamine)

-

-

Procedure:

-

Add Ethyl 6-amino-5-bromonicotinate, the palladium catalyst, and CuI to the reaction vessel.

-

Evacuate and backfill with an inert gas (3x).

-

Add the degassed solvent (e.g., THF) and base (e.g., triethylamine). The amine base is essential for both the copper cycle and to neutralize the HBr formed.[21]

-

Add the terminal alkyne via syringe and stir the reaction at room temperature or with gentle heating (40-60°C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture, then redissolve in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

-

Dry, concentrate, and purify by flash column chromatography.

-

Applications in Drug Discovery

The derivatives of Ethyl 6-amino-5-bromonicotinate are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. The substituted aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. This building block's utility is also seen in agrochemical research and the creation of novel pesticides.[7] Furthermore, the amino group can serve as a handle for attaching solubilizing groups or other pharmacophores, a common strategy in prodrug design.[22]

Safety and Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling: Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

ethyl 5-aMino-6-broMo-2-Methylnicotinate. MySkinRecipes. [Link]

-

Ethyl 6-amino-5-bromonicotinate (C8H9BrN2O2). PubChemLite. [Link]

-

Ethyl 6-amino-5-bromonicotinate, 98% Purity, C8H9BrN2O2, 25 grams. CP Lab Safety. [Link]

-

Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Product information, Ethyl 6-amino-5-bromonicotinate. P&S Chemicals. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Heterocyclic Building Blocks. SRD ORGANICS LTD. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. JETIR.org. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Amino Acids in the Development of Prodrugs. PubMed Central. [Link]

-

Ethyl 5-bromo-6-methylnicotinate. PubChem. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3... ResearchGate. [Link]

-

6-Bromo-5-cyano-nicotinic acid ethyl ester. PubChem. [Link]

-

Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

-

Methyl 6-amino-5-bromonicotinate. PubChem. [Link]

-

Methyl 6-aminonicotinate. PubChem. [Link]

Sources

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. Ethyl 6-amino-5-bromonicotinate | 850429-51-5 [sigmaaldrich.com]

- 3. PubChemLite - Ethyl 6-amino-5-bromonicotinate (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. pschemicals.com [pschemicals.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. ethyl5-aMino-6-broMo-2-Methylnicotinate [myskinrecipes.com]

- 8. Buy Ethyl 6-amino-2-bromonicotinate [smolecule.com]

- 9. ETHYL 2-AMINO-5-BROMONICOTINATE | 433226-06-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]